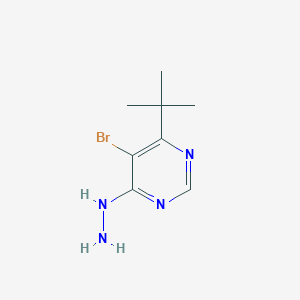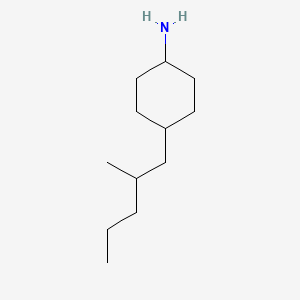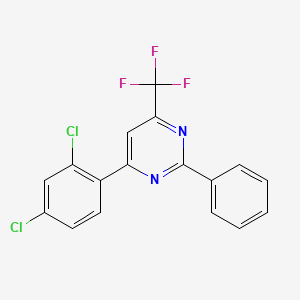
2,2'-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is a complex organic compound characterized by its unique structure, which includes pyridine and phenylene groups connected by ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol typically involves the reaction of 2,5-dibromoterephthalic acid with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The resulting intermediate is then reacted with ethylene glycol under basic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, catalysis, and separation processes.
作用機序
The mechanism by which 2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and phenylene groups provide multiple binding sites, allowing the compound to form stable complexes with various metal ions. These complexes can then participate in catalytic reactions, electron transfer processes, and other biochemical interactions.
類似化合物との比較
Similar Compounds
2,5-Di(pyridin-4-yl)thiophene: Similar in structure but contains a thiophene ring instead of a phenylene group.
4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains additional pyridine rings and a benzonitrile group, leading to different coordination properties.
Uniqueness
2,2’-((2,5-Di(pyridin-4-yl)-1,4-phenylene)bis(oxy))diethanol is unique due to its ether linkages and the specific arrangement of pyridine and phenylene groups. This structure provides distinct coordination chemistry and reactivity compared to similar compounds, making it valuable for specific applications in materials science and medicinal chemistry.
特性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)-2,5-dipyridin-4-ylphenoxy]ethanol |
InChI |
InChI=1S/C20H20N2O4/c23-9-11-25-19-14-18(16-3-7-22-8-4-16)20(26-12-10-24)13-17(19)15-1-5-21-6-2-15/h1-8,13-14,23-24H,9-12H2 |
InChIキー |
KFWLAFOTQRORJG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2OCCO)C3=CC=NC=C3)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


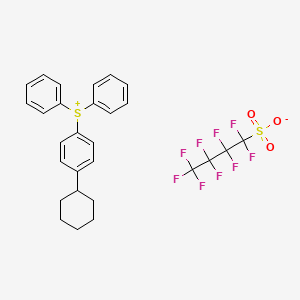

![2-[4,5-Dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13731115.png)

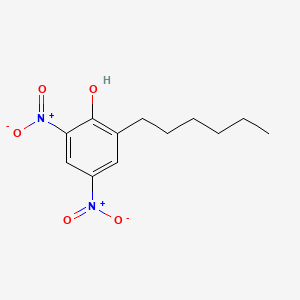
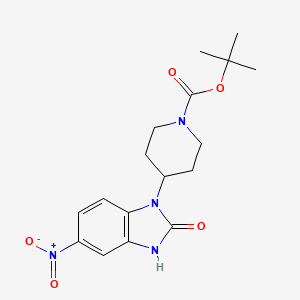
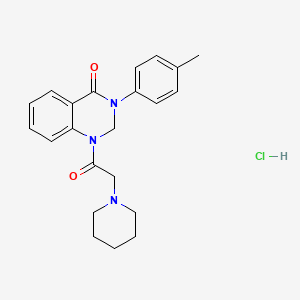
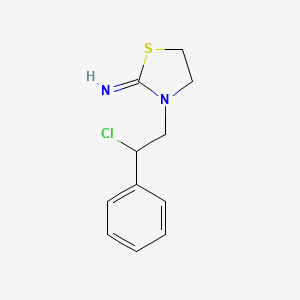

![1,2-Ethanediamine, N,N'-dioctyl-N-[2-(octylamino)ethyl]-](/img/structure/B13731165.png)

